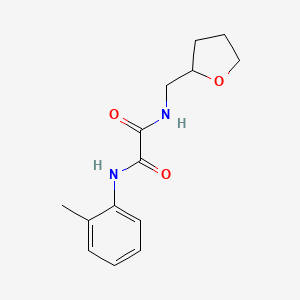![molecular formula C10H13N3 B2901252 3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-amine CAS No. 717814-43-2](/img/structure/B2901252.png)
3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-amine” is a chemical compound that has been studied for its potential applications in cancer therapy . It is a derivative of 1H-pyrrolo[2,3-b]pyridine, which has shown potent activities against FGFR1, 2, and 3 .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including “3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-amine”, has been reported in the literature . The synthesis process involves various organic synthesis transformations .Molecular Structure Analysis
The molecular structure of “3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-amine” is based on the 1H-pyrrolo[2,3-b]pyridine scaffold . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving “3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-amine” are primarily related to its role as a FGFR inhibitor . The compound can inhibit the activation of the FGFR signaling pathway, which plays an essential role in various types of tumors .Aplicaciones Científicas De Investigación
Cancer Therapy: FGFR Inhibition
Fibroblast Growth Factor Receptors (FGFRs): are critical in cancer development and progression. Derivatives of 1H-pyrrolo[2,3-b]pyridine, such as compound 4h, have been developed to inhibit FGFRs effectively. These inhibitors have shown potent activities against FGFR1, 2, and 3, with low nanomolar inhibitory concentrations. They have demonstrated efficacy in inhibiting breast cancer cell proliferation and inducing apoptosis, as well as reducing migration and invasion abilities of cancer cells .
Lead Compound Development
Due to its potent FGFR inhibitory activity and low molecular weight, the 1H-pyrrolo[2,3-b]pyridine derivatives are considered appealing lead compounds for further optimization. Their structural properties facilitate subsequent modifications, making them valuable in the drug development pipeline .
Antiproliferative Activity
Specific 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent FGFR4 inhibitors with significant antiproliferative activity against Hep3B cells, a liver cancer cell line. This suggests a broader application of these compounds in targeting different cancer types .
Targeting Multiple Cancer Types
The abnormal activation of the FGFR signaling pathway is associated with various cancers, including breast, lung, prostate, bladder, and liver cancer. By targeting FGFRs, 1H-pyrrolo[2,3-b]pyridine derivatives can potentially serve as a therapeutic strategy for multiple cancer types .
Resistance to Cancer Therapy
Activation of FGFR-dependent signaling pathways can lead to resistance to cancer therapy. Inhibitors based on 1H-pyrrolo[2,3-b]pyridine can help overcome this resistance, offering new avenues for treatment in cases where traditional therapies fail .
Antileishmanial Efficacy
Beyond oncology, 1H-pyrrolo[2,3-b]pyridine derivatives have also been evaluated for their antileishmanial efficacy against visceral leishmaniasis. This demonstrates the versatility of the compound in addressing parasitic diseases as well .
Mecanismo De Acción
Target of Action
The primary targets of “3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-amine” are the Fibroblast Growth Factor Receptors (FGFRs), specifically FGFR1, 2, and 3 . FGFRs play an essential role in various types of tumors, making them an attractive strategy for cancer therapy .
Mode of Action
This compound interacts with its targets (FGFRs) by inhibiting their activity . It exhibits potent FGFR inhibitory activity with IC50 values of 7, 9, 25, and 712 nM for FGFR1-4, respectively . The inhibition of FGFRs leads to a decrease in cell proliferation and an increase in apoptosis .
Biochemical Pathways
The compound affects the FGFR signaling pathway, which regulates organ development, cell proliferation and migration, angiogenesis, and other processes . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Pharmacokinetics
It is noted that the compound with a low molecular weight would be an appealing lead compound, which is beneficial to the subsequent optimization . This suggests that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
In vitro, the compound inhibits breast cancer 4T1 cell proliferation and induces its apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Direcciones Futuras
The future directions for research on “3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-amine” could include further studies on its potential as a cancer therapeutic . This could involve more detailed investigations of its mechanism of action, as well as preclinical and clinical trials to evaluate its safety and efficacy .
Propiedades
IUPAC Name |
3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c11-5-1-3-8-7-13-10-9(8)4-2-6-12-10/h2,4,6-7H,1,3,5,11H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDQHACFAOCYMGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2CCCN)N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


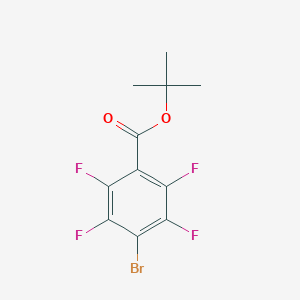
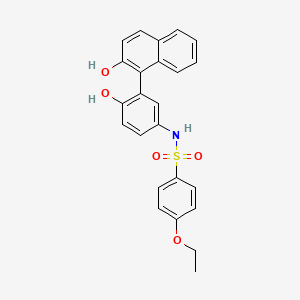
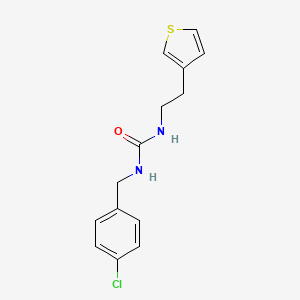
![Ethyl 2-({[(6-thien-2-ylpyridazin-3-yl)thio]acetyl}amino)benzoate](/img/structure/B2901178.png)
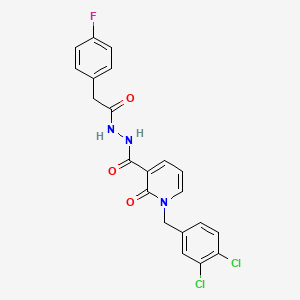

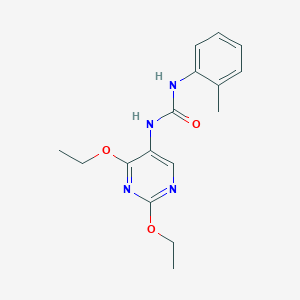
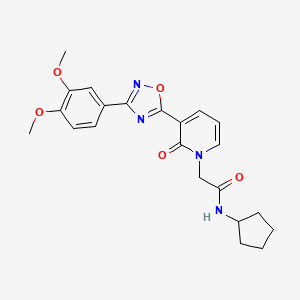

![2-Thia-8-azaspiro[4.5]decane hcl](/img/structure/B2901187.png)
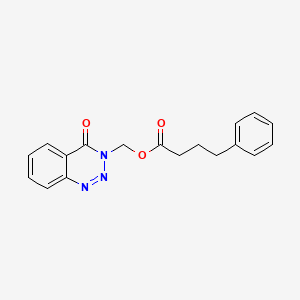
![N-(6-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2901191.png)
